bromofluoromethane fundamental properties
bromofluoromethane fundamental properties
An In-Depth Technical Guide to the Fundamental Properties of Bromofluoromethane
Abstract
Bromofluoromethane (CH₂BrF) is a halogenated hydrocarbon of significant interest in synthetic chemistry. As a versatile reagent, it serves as a key building block for the introduction of the fluoromethyl group into a wide range of organic molecules, finding applications in the development of pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the core properties of bromofluoromethane, including its physicochemical characteristics, spectroscopic data, synthesis protocols, reactivity, and safety information, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Thermodynamic Properties
Bromofluoromethane is a colorless gas at standard temperature and pressure, characterized by a faint, sweetish odor.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as alcohol and chloroform.[2] Due to its low boiling point, it is typically handled as a compressed gas or a cooled liquid.
Table 1: Physical and Chemical Properties of Bromofluoromethane
| Property | Value | Reference(s) |
| Molecular Formula | CH₂BrF | [2][3][4][5] |
| Molar Mass | 112.93 g/mol | [2][3][4][5] |
| Appearance | Colorless gas | [2] |
| Boiling Point | 19 °C (292 K) | [2] |
| Solubility | Sparingly soluble in water; Soluble in alcohol; Very soluble in chloroform | [2] |
| Odor | Faint, sweetish | [1] |
| Ozone Depletion Potential | 0.73 | [2][4] |
Table 2: Thermodynamic Properties of Bromofluoromethane
| Property | Value | Reference(s) |
| Standard Molar Entropy (S°gas) | 276.3 J/(mol·K) | [2] |
| Molar Heat Capacity (cp) | 49.2 J/(mol·K) | [2] |
Table 3: Compound Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 373-52-4 | [1][2][3][4][5] |
| IUPAC Name | bromo(fluoro)methane | [2][4][5] |
| SMILES | C(F)Br | [2][3][4][5] |
| InChI | InChI=1S/CH2BrF/c2-1-3/h1H2 | [2][3][4][5] |
| InChIKey | LHMHCLYDBQOYTO-UHFFFAOYSA-N | [2][3][4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of bromofluoromethane. Key techniques include mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6][7]
Table 4: Key Spectroscopic Data for Bromofluoromethane
| Spectroscopic Technique | Key Observables | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 112; 2nd Highest: 114; 3rd Highest: 33 | [5] |
| 13C NMR Spectroscopy | Data available from spectral databases such as PubChem. | [5] |
Mass Spectrometry (MS): Electron ionization mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound.[8] The mass spectrum of bromofluoromethane shows characteristic peaks corresponding to the molecular ion and its isotopic variants (due to the presence of bromine isotopes 79Br and 81Br), as well as fragment ions.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.[7] For bromofluoromethane, 1H NMR and 13C NMR spectra are used to confirm the presence and connectivity of the hydrogen and carbon atoms, while 19F NMR is used to characterize the fluorine atom. Spectral data for bromofluoromethane can be found in various public and commercial databases.[5][6]
Synthesis and Experimental Protocols
Bromofluoromethane can be synthesized via several routes, including halogen exchange reactions and reductive dehalogenation.[2] The method reported to provide the highest yield is the reductive debromination of dibromofluoromethane using an organotin hydride.[2]
Experimental Protocol 1: Reductive Debromination of Dibromofluoromethane
This protocol describes a general procedure for the synthesis of bromofluoromethane from dibromofluoromethane using an organotin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator.
-
Materials: Dibromofluoromethane (CHBr₂F), Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN), anhydrous toluene (solvent).
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of dibromofluoromethane in anhydrous toluene.
-
Add a catalytic amount of AIBN to the flask.
-
Heat the reaction mixture to reflux (approx. 110 °C).
-
Slowly add a solution of tributyltin hydride in anhydrous toluene to the refluxing mixture via the dropping funnel over several hours.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the reaction progress by Gas Chromatography (GC).
-
Cool the reaction mixture to room temperature. The low boiling point of bromofluoromethane means it will be present in the headspace and dissolved in the solvent.
-
Purification is typically achieved by fractional distillation to separate the volatile bromofluoromethane from the solvent and the high-boiling tin byproducts.
-
Experimental Protocol 2: Halogen Exchange from Dibromomethane
This protocol outlines a general method for synthesizing bromofluoromethane via halogen exchange from dibromomethane.
-
Materials: Dibromomethane (CH₂Br₂), Antimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅, catalyst).
-
Procedure:
-
In a suitable reaction vessel (e.g., a stainless steel autoclave) equipped with a stirrer and temperature control, combine dibromomethane and antimony trifluoride.
-
Add a catalytic amount of antimony pentachloride.
-
Seal the vessel and heat the mixture. The reaction temperature is typically elevated to facilitate the halogen exchange.
-
Maintain the reaction at the target temperature for a specified period, with continuous stirring.
-
After the reaction, cool the vessel and carefully vent the gaseous products, which include bromofluoromethane.
-
The product can be collected in a cold trap and subsequently purified by distillation to remove unreacted starting materials and byproducts.
-
Caption: General experimental workflow for the synthesis and purification of bromofluoromethane.
Reactivity and Chemical Applications
Bromofluoromethane is a valuable reagent for introducing the monofluoromethyl (CH₂F) group into organic molecules. This transformation is of high interest in medicinal chemistry, as the incorporation of fluorine can significantly alter a molecule's biological properties, such as metabolic stability and binding affinity.
The primary application is in nucleophilic fluoromethylation reactions. In the presence of a suitable base, substrates such as phenols or enolates are deprotonated to form potent nucleophiles. These nucleophiles then attack the electrophilic carbon atom of bromofluoromethane in an SN2 reaction, displacing the bromide leaving group and forming a new carbon-oxygen or carbon-carbon bond.
Caption: Signaling pathway for the O-fluoromethylation of a phenol using bromofluoromethane.
Safety and Handling
Bromofluoromethane is a hazardous substance that requires careful handling in a controlled laboratory environment.[9][10] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[5] Furthermore, it is recognized as a substance that can harm public health and the environment by contributing to the depletion of the ozone layer.[4]
Table 5: GHS Hazard Information for Bromofluoromethane
| Hazard Class | Hazard Statement | Reference(s) |
| Gases under pressure | H280: Contains gas under pressure; may explode if heated | [5] |
| Acute Toxicity, Oral | H300: Fatal if swallowed | [5] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [11] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [5] |
Handling and Personal Protective Equipment (PPE): Work should be conducted in a well-ventilated fume hood.[9][10] Appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, and flame-resistant laboratory coats, must be worn.[9] For operations with a risk of inhalation, respiratory protection may be necessary.[9][10] All sources of ignition should be removed, and electrostatic discharge should be prevented.[10][12]
Storage: Bromofluoromethane should be stored in tightly closed containers in a dry, cool, and well-ventilated area, away from incompatible materials.[10] Gas cylinders must be securely chained and protected from physical damage.[11]
References
- 1. Page loading... [guidechem.com]
- 2. Bromofluoromethane - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Buy Bromofluoromethane | 373-52-4 [smolecule.com]
- 5. Bromofluoromethane | CH2BrF | CID 61108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. Methane, bromofluoro- [webbook.nist.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. chemicalbook.com [chemicalbook.com]
